molecular formula C10H18O B3131966 cis-Decahydro-1-naphthol CAS No. 36159-47-4

cis-Decahydro-1-naphthol

Cat. No.: B3131966
CAS No.: 36159-47-4
M. Wt: 154.25 g/mol
InChI Key: NDZOISQLWLWLEW-SMILAEQMSA-N
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Description

cis-Decahydro-1-naphthol: is an organic compound with the molecular formula C10H18O . It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, resulting in a decahydro structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Naphthalene: One common method to synthesize cis-Decahydro-1-naphthol involves the hydrogenation of naphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Reduction of 1-Tetralone: Another method involves the reduction of 1-tetralone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Decahydro-1-naphthol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form decahydro-1-naphthylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. Reagents such as acyl chlorides or alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Decahydro-1-naphthone or decahydro-1-naphthoic acid.

    Reduction: Decahydro-1-naphthylamine.

    Substitution: Esters or ethers of decahydro-1-naphthol.

Scientific Research Applications

cis-Decahydro-1-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicine: this compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of fragrances, flavors, and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of cis-Decahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways.

Comparison with Similar Compounds

    trans-Decahydro-1-naphthol: Similar in structure but differs in the spatial arrangement of hydrogen atoms around the ring system.

    Decahydro-2-naphthol: Another isomer with the hydroxyl group located at the second position.

    1-Naphthol: An aromatic compound with a hydroxyl group attached to the naphthalene ring.

Uniqueness of cis-Decahydro-1-naphthol: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer and other related compounds. This configuration affects its reactivity, solubility, and interaction with other molecules, making it valuable in various applications.

Properties

IUPAC Name

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOISQLWLWLEW-SMILAEQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2[C@@H](C1)CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957569
Record name Decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36159-47-4
Record name Decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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